Acetyl angiotensinogen (1-14), human

Description

Overview of Angiotensinogen (B3276523) as a Prohormone in the Human RAS

The Renin-Angiotensin System (RAAS) is a pivotal hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.govnih.gov At the apex of this system lies angiotensinogen, a protein that functions as the sole precursor, or prohormone, for all biologically active angiotensin peptides. chemicalbook.comchemicalbook.comscispace.com Primarily synthesized and secreted into the bloodstream by the liver, angiotensinogen is a glycoprotein (B1211001) belonging to the serpin (serine protease inhibitor) superfamily, though it does not appear to have inhibitory functions. wikipedia.orgahajournals.org Its concentration in the plasma can be influenced by various factors, including hormones like corticosteroids and estrogens. wikipedia.org The classical enzymatic pathway is initiated when renin, an enzyme released from the kidneys, cleaves the N-terminal end of the 485-amino acid angiotensinogen molecule. nih.govwikipedia.org This cleavage yields the decapeptide (a peptide with ten amino acids) Angiotensin I (Ang I), which is itself biologically inert. nih.govnih.gov This initial step is the rate-limiting factor in the generation of the system's primary effector, Angiotensin II. mdpi.com

Canonical and Alternative Pathways of Angiotensin Peptide Generation

The generation of angiotensin peptides from angiotensinogen occurs through distinct enzymatic pathways, broadly categorized as canonical and alternative.

The canonical (or classical) pathway is the most well-understood cascade. It begins with the aforementioned cleavage of angiotensinogen by renin to form Angiotensin I. yourhormones.info Ang I is then converted into the potent octapeptide Angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE), which is found predominantly in the endothelial cells of the lungs and kidneys. nih.govmdpi.comyourhormones.info Ang II is the principal active component of the RAS, exerting strong vasoconstrictive effects and stimulating aldosterone (B195564) secretion to regulate blood pressure and volume. nih.govnih.govclevelandclinic.org

The alternative pathways represent a more complex and nuanced understanding of the RAS, involving a variety of enzymes and producing a spectrum of angiotensin fragments with diverse functions. mdpi.comnih.gov These pathways can generate Ang II independently of ACE through enzymes like chymase. nih.govscielo.br Furthermore, these alternative routes produce other bioactive peptides. For instance, Angiotensin-Converting Enzyme 2 (ACE2) can process Ang II to form Angiotensin-(1-7). ahajournals.org Other peptides generated through alternative processing include Angiotensin-(1-9), Angiotensin III, and Angiotensin IV. mdpi.comnih.govnih.gov Many of these peptides, particularly Ang-(1-7), often exhibit effects that counterbalance the classical Ang II-mediated actions, such as vasodilation and anti-proliferative properties. ahajournals.orgnih.govnih.gov This duality establishes the RAS as a system with both pressor and depressor arms, the balance of which is critical for cardiovascular homeostasis. mdpi.comnih.gov

Table 1: Key Peptides and Enzymes in the Renin-Angiotensin System This interactive table summarizes the primary components of the RAS.

| Component | Type | Primary Function/Description |

|---|---|---|

| Angiotensinogen | Prohormone | The sole precursor for all angiotensin peptides, synthesized mainly by the liver. chemicalbook.comscispace.com |

| Renin | Enzyme | Cleaves angiotensinogen to form Angiotensin I; the rate-limiting step in the RAS. nih.govmdpi.com |

| Angiotensin I | Peptide | An inactive decapeptide that is the precursor to Angiotensin II. nih.govnih.gov |

| Angiotensin-Converting Enzyme (ACE) | Enzyme | Converts Angiotensin I to the active Angiotensin II in the canonical pathway. mdpi.comyourhormones.info |

| Angiotensin II | Peptide | The main effector of the classical RAS; a potent vasoconstrictor. nih.govclevelandclinic.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Enzyme | A key enzyme in the alternative pathway; converts Angiotensin II to Angiotensin-(1-7). ahajournals.org |

| Angiotensin-(1-7) | Peptide | An active peptide of the alternative pathway, often opposing the effects of Angiotensin II. ahajournals.orgnih.gov |

| Chymase | Enzyme | An enzyme in the alternative pathway that can generate Angiotensin II from Angiotensin I. nih.govscielo.br |

Significance of Post-Translational Modifications in Angiotensinogen Biology

Post-translational modifications (PTMs) are covalent chemical changes that occur after a protein is synthesized. These modifications significantly expand the functional diversity of the proteome by altering a protein's stability, localization, and interaction with other molecules. ahajournals.org Within the RAS, PTMs like glycosylation, phosphorylation, and proteolytic cleavage are crucial for the proper function and regulation of its components, such as ACE and ACE2. ahajournals.orgnih.govahajournals.org

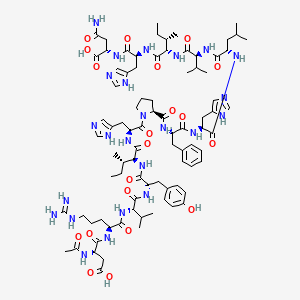

Angiotensinogen itself is a glycoprotein, meaning it undergoes glycosylation, a type of PTM. scispace.comahajournals.org The specific compound of focus, Acetyl Angiotensinogen (1-14), human , is characterized by an N-terminal acetylation. medchemexpress.commedchemexpress.com N-terminal acetylation is one of the most common PTMs in eukaryotes. This modification can play a critical role in protein biology by influencing protein stability, regulating protein-protein interactions, and controlling subcellular localization. The addition of an acetyl group at the N-terminus can protect peptides from degradation by certain enzymes, thereby modifying their half-life and biological activity.

Historical Context and Current Research Trajectories for Angiotensinogen Fragments

Historically, research on the RAS was overwhelmingly focused on the axis of Renin, Angiotensin II, and ACE. nih.gov Angiotensin II was considered the sole biologically active product, and other fragments were largely dismissed as inactive degradation products. nih.govahajournals.org However, the discovery of alternative enzymatic pathways and new angiotensin receptors has led to a paradigm shift.

Recent decades have seen the identification of multiple angiotensin-derived peptides with distinct and sometimes opposing biological activities. nih.gov Peptides such as Angiotensin III, Angiotensin IV, and Angiotensin-(1-7) are now recognized as integral components of a complex regulatory network. nih.govnih.gov Research has demonstrated that these fragments have pleiotropic effects and interact with each other within metabolic pathways. nih.gov Even the large fragment left after renin cleaves Ang I, known as des(Ang I)angiotensinogen, is now being investigated for novel functions, such as inhibiting angiogenesis. ahajournals.org Current research trajectories aim to unravel the intricate balance and interplay between these various angiotensin peptides to better understand their collective role in physiology and disease. nih.govnih.gov

Rationale for Investigating Acetyl Angiotensinogen (1-14)

The investigation of specific, modified fragments like Acetyl Angiotensinogen (1-14) is driven by the need to understand the molecular intricacies of the RAS cascade. Angiotensinogen (1-14), also known as tetradecapeptide, is the initial 14-amino acid sequence at the N-terminus of human angiotensinogen and serves as the direct substrate for renin. chemicalbook.combiomol.com Renin cleaves the bond between Leucine-10 and Valine-11 within this sequence to release Angiotensin I. wikipedia.org

The study of the synthetic, acetylated form of this fragment is based on several key rationales:

Enzymatic Specificity and Stability: Acetyl Angiotensinogen (1-14) is a synthetic peptide used in research. medchemexpress.commedchemexpress.com The N-terminal acetylation can prevent degradation by aminopeptidases, making it a more stable and specific substrate for studying the activity of renin in experimental assays.

Mechanistic Insight: By using a stabilized initial fragment, researchers can more precisely study the kinetics and specificity of the renin-angiotensinogen interaction, which is the foundational, rate-limiting step of the entire system.

Analytical Standards: Modified synthetic peptides are essential tools for developing and validating analytical methods, such as mass spectrometry, to accurately quantify endogenous peptides and their metabolites in biological samples.

Table 2: Properties of this compound This table provides key chemical identifiers for the compound.

| Property | Value | Source |

|---|---|---|

| Full Sequence | Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn | medchemexpress.com |

| Short Sequence | Ac-DRVYIHPFHLVIHN | medchemexpress.com |

| Molecular Formula | C85H124N24O20 | medchemexpress.com |

| Molecular Weight | 1802.04 Da | medchemexpress.com |

| Nature | Synthetic, N-terminal acetylated peptide | medchemexpress.commedchemexpress.com |

Structure

2D Structure

Properties

Molecular Formula |

C85H124N24O20 |

|---|---|

Molecular Weight |

1802.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C85H124N24O20/c1-12-46(9)69(107-77(121)58(31-50-23-25-54(111)26-24-50)101-79(123)67(44(5)6)105-71(115)55(21-17-27-92-85(87)88)97-75(119)61(36-66(113)114)96-48(11)110)82(126)103-62(34-53-39-91-42-95-53)83(127)109-28-18-22-64(109)78(122)100-57(30-49-19-15-14-16-20-49)72(116)99-59(32-51-37-89-40-93-51)73(117)98-56(29-43(3)4)76(120)106-68(45(7)8)80(124)108-70(47(10)13-2)81(125)102-60(33-52-38-90-41-94-52)74(118)104-63(84(128)129)35-65(86)112/h14-16,19-20,23-26,37-47,55-64,67-70,111H,12-13,17-18,21-22,27-36H2,1-11H3,(H2,86,112)(H,89,93)(H,90,94)(H,91,95)(H,96,110)(H,97,119)(H,98,117)(H,99,116)(H,100,122)(H,101,123)(H,102,125)(H,103,126)(H,104,118)(H,105,115)(H,106,120)(H,107,121)(H,108,124)(H,113,114)(H,128,129)(H4,87,88,92)/t46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-/m0/s1 |

InChI Key |

VGQNODAMSAWGST-PRYFVWDJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Molecular Biogenesis and Post Translational Processing of Acetyl Angiotensinogen 1 14

Origin and Biosynthesis of Human Angiotensinogen (B3276523) Precursor

The journey of Acetyl Angiotensinogen (1-14) begins with its larger precursor molecule, angiotensinogen. This precursor is an α-2-globulin, a type of serum protein that is primarily synthesized and secreted by the liver. nih.govnih.gov However, its synthesis is not limited to hepatocytes; angiotensinogen mRNA has been detected in various other tissues, including fat cells (adipocytes), specific brain cells (astrocytes), the kidneys, and the walls of large blood vessels. nih.govwikipedia.org

From a genetic standpoint, human angiotensinogen is encoded by the AGT gene, located on chromosome 1. nih.govnih.gov The protein itself is a member of the serpin (serine protease inhibitor) family, though it is not known to inhibit other enzymes like most serpins and is sometimes referred to as Serpin A8. nih.govwikipedia.org The full-length precursor protein in humans consists of 485 amino acids and has a molecular weight of approximately 50-60 kilodaltons (kDa). nih.govebi.ac.uk Once synthesized, it undergoes post-translational modifications, including N- and O-glycosylation, which results in various secreted forms with slightly different molecular weights. ebi.ac.uk

The production of angiotensinogen is not static; it is regulated by several systemic factors. Hormones such as glucocorticoids, estrogens, and thyroid hormones can increase plasma levels of angiotensinogen. nih.govnih.gov The system also features a positive feedback loop where angiotensin II, the ultimate product of the cascade, can stimulate further synthesis of its own precursor, angiotensinogen. the-scientist.com Furthermore, as an acute-phase reactant protein, its synthesis is upregulated during inflammation in response to cytokines like interleukin-1 and tumor necrosis factor-alpha. nih.govthe-scientist.com

Proteolytic Processing of Angiotensinogen to Yield Angiotensinogen (1-14)

Angiotensinogen (1-14) is the initial 14-amino-acid sequence at the N-terminus of the full angiotensinogen precursor. nih.gov Its generation is the result of specific proteolytic cleavage events that are central to the function of the renin-angiotensin system (RAS).

Enzymatic Activities Responsible for N-terminal Cleavage

The most critical and well-studied enzymatic cleavage of angiotensinogen is performed by renin, a highly specific aspartic protease primarily released by the kidneys. ebi.ac.uknih.gov Renin cleaves the peptide bond between the leucine (B10760876) at position 10 and the valine at position 11 of the angiotensinogen sequence. ebi.ac.uk This action releases the decapeptide (a peptide with 10 amino acids) known as angiotensin I (Ang I), which corresponds to residues 1-10 of angiotensinogen. ebi.ac.ukwikipedia.org

While the cleavage by renin to produce Ang I is the rate-limiting step of the classical RAS, other enzymes can also process angiotensinogen. ebi.ac.uk These alternative enzymatic activities contribute to the complexity of the system and can lead to the formation of various angiotensinogen-derived fragments, including the (1-14) peptide. Enzymes such as cathepsin D, cathepsin G, and tonins have been shown to cleave angiotensinogen to generate Ang I, representing parallel pathways to renin. nih.gov Additionally, chymase is another significant protease involved in angiotensin metabolism. oup.com The generation of the specific Angiotensinogen (1-14) fragment is understood to be a result of the broader proteolytic environment, where it can serve as a substrate for further processing into smaller peptides like Angiotensin-(1-12). mdpi.com

Mechanisms of N-terminal Acetylation of Angiotensinogen Fragments

The "Acetyl" prefix in Acetyl Angiotensinogen (1-14) indicates a specific post-translational modification known as N-terminal acetylation. This process involves the addition of an acetyl group from acetyl-CoA to the first amino acid's α-amino group. wikipedia.org This modification is one of the most common in eukaryotes and is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs). wikipedia.orgebi.ac.uk

Identification of Putative N-terminal Acetyltransferases (NATs)

The human proteome contains several distinct NATs, each with specific substrate preferences, typically determined by the first few amino acids of a protein. ebi.ac.ukoup.com The N-terminal sequence of human angiotensinogen begins with Asp-Arg-Val... (Aspartic acid - Arginine - Valine). nih.gov This acidic N-terminus points towards a specific subset of NATs.

While many NATs target proteins with small, uncharged N-terminal residues, the catalytic subunit of the NatA complex, Naa10 , has been shown to have a distinct activity when it acts as a monomer, independent of its usual auxiliary subunit. nih.govnih.gov In its monomeric form, Naa10 exhibits specificity for substrates with acidic N-terminal residues. nih.govnih.govmdpi.com This makes monomeric Naa10 a strong putative candidate for the N-terminal acetylation of angiotensinogen fragments that expose the initial Aspartic acid residue.

Table 1: Major Human N-terminal Acetyltransferases (NATs) and Their Substrate Specificities

| NAT Complex | Catalytic Subunit | Typical N-terminal Substrate Sequence (after iMet cleavage) | Putative Role in Angiotensinogen Acetylation |

|---|---|---|---|

| NatA | Naa10 | Ala, Ser, Thr, Gly, Val, Cys nih.gov | The monomeric form of Naa10 (not the full NatA complex) shows specificity for acidic N-termini (e.g., Asp, Glu) and is a likely candidate. nih.govnih.gov |

| NatB | Naa20 | Met-Asp, Met-Glu, Met-Asn, Met-Gln oup.com | Unlikely to act on the processed fragment, as it targets proteins that retain their initial Methionine (iMet) followed by an acidic residue. |

| NatC | Naa30 | Met-Leu, Met-Ile, Met-Phe, Met-Trp oup.com | Unlikely, as it targets hydrophobic N-termini where the initial Methionine is retained. |

| NatE | Naa50 | Met-Leu, Met-Ile, Met-Phe, Met-Trp oup.com | Unlikely, targets hydrophobic N-termini. |

| NatF | Naa60 | Various, acts post-translationally on transmembrane proteins | Unlikely, as angiotensinogen is a secreted protein. |

This table provides an overview of the primary NATs and their known specificities to highlight the rationale for identifying a putative enzyme for angiotensinogen fragment acetylation.

Regulatory Elements Influencing the Acetylation State

The degree to which angiotensinogen fragments are acetylated is likely controlled by several regulatory factors. These elements create a link between the metabolic state of the cell and the functional activity of the renin-angiotensin system.

Enzyme and Substrate Availability: The expression levels and activity of the specific NAT responsible (e.g., monomeric Naa10) are a primary point of control. nih.gov Concurrently, the rate of angiotensinogen synthesis and its proteolytic processing determines the availability of the (1-14) fragment substrate. the-scientist.com

Metabolic State: The N-terminal acetylation reaction is dependent on the cellular concentration of Acetyl-Coenzyme A (Acetyl-CoA) , the universal acetyl group donor. ebi.ac.uk Therefore, cellular metabolic pathways that produce acetyl-CoA, such as glycolysis and fatty acid oxidation, can directly influence the extent of protein acetylation. ebi.ac.uk

Epigenetic and Transcriptional Regulation: The genes encoding for the components of the RAS, such as angiotensinogen and its processing enzymes, are themselves subject to regulation by post-translational modifications, including acetylation of histone proteins that control gene expression. ebi.ac.uk This creates a higher level of regulatory control over the entire system.

Functional Consequences: N-terminal acetylation can alter a protein's properties, including its stability, interactions, and potential for further degradation. wikipedia.org A novel "Ac/N-end rule" pathway has been identified where N-terminal acetylation can create a signal for protein degradation, a mechanism that has been linked to the regulation of blood pressure. This suggests that the acetylation state of angiotensinogen fragments could be a crucial regulatory checkpoint.

Subcellular Compartmentalization of Acetyl Angiotensinogen (1-14) Formation

The synthesis of the precursor molecule, angiotensinogen, is not confined to a single location; it occurs in various tissues and cell types, with subsequent processing happening in distinct subcellular compartments.

Angiotensinogen is primarily synthesized and secreted by hepatocytes in the liver. ahajournals.org However, its messenger RNA (mRNA) has also been identified in several other tissues, including the brain (specifically in astrocytes), adipose tissue, heart, and kidneys, indicating local synthesis capabilities. ahajournals.orgjacc.org Following synthesis, the full-length angiotensinogen protein is constitutively secreted and functions as an extracellular reservoir for the production of angiotensin peptides. ahajournals.org

The cleavage of angiotensinogen to form angiotensin peptides can occur both extracellularly and intracellularly. The initial and rate-limiting step, the cleavage of angiotensinogen by renin to produce Angiotensin I, largely happens in the bloodstream. portlandpress.comreactome.org However, evidence for an intracellular RAS exists. Studies have shown that angiotensinogen can be taken up by cells, such as those in the renal proximal tubules and human retinal pigment epithelial cells. nih.gov Upon internalization, the protein has been found in various subcellular compartments, including the nucleus, mitochondria, and cytosol. nih.gov

The subsequent processing of angiotensin fragments also shows compartmentalization. Angiotensin-converting enzyme (ACE), which cleaves Angiotensin I, is a transmembrane glycoprotein (B1211001), positioning its catalytic domains in the extracellular space to act on circulating peptides. nih.gov Research on the subcellular localization of Angiotensin II in the kidney and adrenal glands has shown that it is present in all organelles, with particularly high concentrations in microsome and lysosome-enriched fractions, as well as in renal nuclei. nih.gov This distribution is believed to result from the rapid, receptor-mediated endocytosis of extracellularly generated Angiotensin II. nih.gov While the precise location for the generation of the acetylated (1-14) fragment is not definitively established, it would be contingent on the localization of both the angiotensinogen substrate and the specific, yet-to-be-fully-identified, acetyltransferases and proteases involved.

Comparative Analysis of Acetylated and Non-Acetylated Angiotensinogen (1-14) Generation

The generation of angiotensin peptides is a complex cascade involving multiple enzymes that can lead to various forms of these molecules, including acetylated and non-acetylated versions. The formation of the non-acetylated Angiotensinogen (1-14) fragment is a direct result of proteolytic cleavage from the full-length angiotensinogen precursor. The generation of an acetylated form would require an additional enzymatic step.

Generation of Non-Acetylated Angiotensinogen Peptides: The canonical pathway for angiotensin peptide generation begins with renin, an aspartyl protease that cleaves the bond between Leucine-10 and Valine-11 of human angiotensinogen to release the decapeptide Angiotensin I (Ang I). nih.govthoracickey.com Other enzymes, such as cathepsin D and tonin, have also been shown to be capable of generating Ang I or Ang II from angiotensinogen or its tetradecapeptide fragment (Angiotensinogen 1-14). thoracickey.com Angiotensin I is then most famously converted to the octapeptide Angiotensin II (Ang II) by ACE, which removes the C-terminal dipeptide. nih.gov However, ACE is not the only enzyme capable of this conversion; chymase can also generate Ang II from Ang I, particularly within tissues. nih.gov

Generation of Acetylated Peptides in the RAS: N-terminal acetylation is a common post-translational modification. Within the broader renin-angiotensin system, other acetylated peptides are known to exist. A key example is N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a tetrapeptide that is an alternative substrate for ACE. nih.govmdpi.com The presence of such molecules indicates that the enzymatic machinery for acetylation is active within the context of the RAS. The generation of Acetyl angiotensinogen (1-14) would theoretically depend on the action of an N-terminal acetyltransferase (NAT) enzyme acting on the (1-14) fragment after its cleavage from the parent angiotensinogen molecule. The efficiency of this process compared to the generation of the non-acetylated form would be influenced by the relative activities and substrate specificities of the proteases (like renin) and the specific acetyltransferase involved.

The table below summarizes the key enzymes involved in the generation of angiotensin peptides, which provides a framework for understanding the potential pathways for both acetylated and non-acetylated forms.

| Enzyme | Action | Substrate(s) | Product(s) |

| Renin | Cleaves Leu-Val bond | Angiotensinogen | Angiotensin I nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl carboxypeptidase | Angiotensin I, Bradykinin, AcSDKP | Angiotensin II, Inactive peptides nih.govnih.gov |

| Chymase | Serine protease | Angiotensin I | Angiotensin II nih.gov |

| Cathepsin D | Acid protease | Angiotensinogen | Angiotensin I thoracickey.com |

| Tonin | Serine protease | Angiotensinogen, Angiotensinogen (1-14) | Angiotensin II thoracickey.com |

| Aminopeptidase A | Cleaves N-terminal Aspartate | Angiotensin II | Angiotensin III nih.gov |

| N-acetyltransferases (NATs) | Transfers acetyl group | N-terminal peptides | N-acetylated peptides |

Molecular Interactions and Intracellular Signaling Cascades Mediated by Acetyl Angiotensinogen 1 14

Identification and Characterization of Specific Receptors

The biological effects of the Renin-Angiotensin System are not mediated directly by angiotensinogen (B3276523) or its fragments like Acetyl angiotensinogen (1-14), but by smaller, active peptides. The primary receptors involved in this system are the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, and the Mas receptor. nih.govplos.org These receptors are all G-protein coupled receptors (GPCRs) that bind angiotensin peptides, principally Angiotensin II (Ang II) and Angiotensin-(1-7). plos.orgfrontiersin.org

Ligand-Receptor Binding Kinetics and Specificity (e.g., potential interaction with AT1, AT2, Mas receptors or novel receptors)

Acetyl angiotensinogen (1-14) is not known to be a direct ligand for AT1, AT2, or Mas receptors. The binding specificity and kinetics of these receptors are characterized by their interactions with downstream angiotensin peptides.

AT1 Receptor: This receptor binds Angiotensin II with high affinity. nih.gov It is considered the primary mediator of the classical effects of the RAS, including vasoconstriction and fluid retention. nih.govnih.gov Angiotensin III also binds to the AT1 receptor. nih.gov Studies on Angiotensin A, a related peptide, show it has a similar affinity for the AT1 receptor as Angiotensin II and that its pressor effects are mediated through this receptor. semanticscholar.org

AT2 Receptor: Both Angiotensin II and Angiotensin III bind to the AT2 receptor, which often mediates effects that counteract the AT1 receptor. nih.govmdpi.com The affinity of Angiotensin A for the AT2 receptor is reported to be at least the same or even higher than that of Angiotensin II. semanticscholar.org Glycine substitution studies of Angiotensin II revealed that replacing the Arginine at position 2 significantly reduced affinity for the AT2 receptor, highlighting this residue's importance for binding. diva-portal.org

Mas Receptor: This receptor is primarily activated by Angiotensin-(1-7), a peptide generated from Angiotensin II by the enzyme ACE2. plos.orgnih.gov The actions of the Mas receptor typically oppose those of the AT1 receptor, contributing to vasodilation and anti-proliferative effects. nih.govencyclopedia.pub

Table 1: Receptor Binding Specificity of Key Angiotensin Peptides This table is interactive. You can sort and filter the data.

| Receptor | Primary Ligand(s) | Key Functions | References |

|---|---|---|---|

| AT1 Receptor | Angiotensin II, Angiotensin III, Angiotensin A | Vasoconstriction, aldosterone (B195564) release, cell proliferation, inflammation. | nih.govnih.govsemanticscholar.org |

| AT2 Receptor | Angiotensin II, Angiotensin III, Angiotensin A | Vasodilation, anti-proliferative effects, apoptosis. Counter-regulates AT1 effects. | nih.govnih.govsemanticscholar.org |

| Mas Receptor | Angiotensin-(1-7) | Vasodilation, anti-inflammatory, anti-fibrotic effects. | nih.govplos.orgnih.govencyclopedia.pub |

Structural Homology Modeling and Computational Docking Studies

Computational studies have been crucial for understanding the structure of RAS components, particularly since experimental structures can be difficult to obtain. These studies focus on the active components and their targets, such as the AT1 receptor and angiotensin-converting enzyme (ACE), rather than angiotensinogen itself as a signaling ligand.

Homology models of the human AT1 receptor have been constructed to predict its three-dimensional structure and identify binding sites for various antagonists (sartans). nih.gov Such models, validated using computational tools like PROCHECK, help in structure-based drug design. nih.gov Molecular docking simulations using these models can predict the binding poses and affinities of different ligands. nih.govissaasphil.org

Further computational work has explored the differential binding mechanisms of angiotensin peptides to the AT1, AT2, and Mas receptors. plos.org These in silico studies combine homology modeling, sequence alignments, and docking predictions to visualize how peptides like Angiotensin II and Angiotensin-(1-7) interact with and activate their respective receptors. For example, specific amino acid residues in AT1 and AT2 have been identified as crucial for binding the Phenylalanine at position 8 of Angiotensin II, while these sites are not conserved in the Mas receptor, explaining its preference for Angiotensin-(1-7). plos.org Molecular dynamics simulations have also been employed to study the structural basis of ACE and its interaction with various inhibitory peptides. plos.orgnih.gov

Activation of Downstream Signal Transduction Pathways

The binding of active angiotensin peptides, primarily Angiotensin II to the AT1 receptor, initiates a complex network of intracellular signaling cascades. Acetyl angiotensinogen (1-14) does not directly trigger these pathways.

G-Protein Coupled Receptor (GPCR) Signaling Axis Involvement

The AT1 and AT2 receptors are members of the GPCR superfamily, which are integral membrane proteins that transduce extracellular signals into intracellular responses. frontiersin.orgnih.gov Upon agonist binding, such as Angiotensin II binding to the AT1 receptor, the receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins. ahajournals.org

The AT1 receptor primarily couples to Gαq/11 proteins. nih.govbiorxiv.org This activation leads to the stimulation of phospholipase C-β (PLC-β), which hydrolyzes membrane phospholipids (B1166683) to generate two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com Evidence also exists for AT1 receptor coupling to other G-protein classes, including Gi/o and G12/13. nih.gov In addition to G-protein-dependent signaling, the AT1 receptor can also mediate signals independently of G-proteins, often involving β-arrestin. nih.govnih.gov

Modulation of Kinase Cascades (e.g., MAPK, PKC, JNK, AKT pathways)

The signaling initiated by Angiotensin II-AT1 receptor activation extends to the modulation of numerous intracellular protein kinase cascades, which are critical for regulating cellular processes like growth, proliferation, and inflammation. nih.govphysiology.org

Protein Kinase C (PKC): The generation of diacylglycerol (DAG) following Gαq/11 activation leads directly to the activation of PKC. nih.govmdpi.com Activated PKC can then phosphorylate a variety of downstream targets, contributing to cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The AT1 receptor is a potent activator of all three major MAPK families:

Extracellular signal-regulated kinases (ERK1/2): Activation of this pathway is linked to cell growth and hypertrophy. mdpi.comencyclopedia.pub

c-Jun N-terminal kinase (JNK): This pathway is often associated with inflammatory and apoptotic responses. nih.govphysiology.org

p38 MAPK: Similar to JNK, p38 MAPK is typically involved in cellular stress and inflammatory signaling. nih.govphysiology.org

AKT Pathway: Angiotensin II can also stimulate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a crucial regulator of cell survival, growth, and metabolism. encyclopedia.pub

Table 2: Kinase Cascades Activated by Angiotensin II Receptor Signaling This table is interactive. You can sort and filter the data.

| Kinase Pathway | Primary Activator | Key Downstream Effects | References |

|---|---|---|---|

| PKC | Diacylglycerol (DAG) from PLC activation | Phosphorylation of target proteins, feedback on PLC. | nih.govmdpi.com |

| MAPK (ERK1/2) | Multiple upstream activators (e.g., PKC, EGFR transactivation) | Cell growth, hypertrophy, proliferation. | mdpi.comencyclopedia.pub |

| MAPK (JNK) | Stress/inflammatory signals | Inflammation, apoptosis. | nih.govphysiology.org |

| MAPK (p38) | Stress/inflammatory signals | Inflammation, apoptosis. | nih.govphysiology.org |

| PI3K/AKT | Receptor Tyrosine Kinase transactivation | Cell survival, protein synthesis, metabolism. | encyclopedia.pub |

Regulation of Intracellular Calcium Dynamics and Second Messengers

A hallmark of Angiotensin II signaling through the AT1 receptor is the precise regulation of intracellular calcium (Ca2+) concentrations. nih.gov The initial binding of Angiotensin II to the AT1 receptor and subsequent activation of the Gαq/11-PLC pathway generates inositol trisphosphate (IP3). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells), triggering the release of stored Ca2+ into the cytosol. nih.gov This action causes a rapid, transient peak in the intracellular free calcium concentration. nih.gov

This initial peak is often followed by a sustained, lower-level plateau phase of elevated Ca2+. nih.gov This plateau is maintained by the influx of Ca2+ from the extracellular space through plasma membrane channels. mdpi.comnih.gov This elevation in intracellular Ca2+ acts as a critical second messenger, activating a host of calcium-dependent enzymes and transcription factors that mediate the physiological effects of Angiotensin II, such as smooth muscle contraction and gene expression. nih.govmdpi.com

Impact on Gene Expression and Proteomic Profiles

Current scientific literature does not provide specific data on the direct impact of Acetyl Angiotensinogen (1-14), human on global gene expression or proteomic profiles. Research has predominantly centered on the effects of the downstream effector of the RAS, angiotensin II.

Transcriptional Regulation of Target Genes

There is no direct evidence available to populate a data table on the transcriptional regulation of target genes specifically by this compound. Studies on the RAS have shown that angiotensin II can modulate the expression of various genes through its receptors, primarily AT1 and AT2. This regulation is often mediated by transcription factors such as AP-1 (Activator Protein-1) and GATA-4. However, it is crucial to note that these effects are attributed to angiotensin II and not directly to its acetylated precursor.

Table 1: Transcriptional Regulation of Target Genes by this compound

| Target Gene | Cell Type/System | Fold Change/Effect | Method of Detection |

| Data not available | - | - | - |

Post-Translational Modifications of Downstream Effectors

Similarly, specific information regarding post-translational modifications of downstream effector proteins as a direct result of signaling initiated by this compound is not documented in the available scientific literature. The signaling pathways activated by angiotensin II, such as those involving G-protein coupled receptors, are known to result in a variety of post-translational modifications, including phosphorylation of key signaling proteins. For instance, the interaction of angiotensin II with its receptors can lead to the activation of protein kinases that phosphorylate downstream targets, thereby propagating the signal. However, these modifications are consequences of the actions of angiotensin II, not the acetylated (1-14) fragment.

One study noted that nitrite (B80452) anions can induce the nitrosative deamination of peptides in general, which constitutes a post-translational modification. However, this is a general chemical process and not a specific biological signaling event mediated by this compound in a cellular context.

Table 2: Post-Translational Modifications of Downstream Effectors Mediated by this compound

| Downstream Effector Protein | Type of Modification | Functional Consequence |

| Data not available | - | - |

Based on a comprehensive review of scientific literature, there is insufficient evidence to detail the direct physiological modulatory effects of the specific compound "this compound" in preclinical models as outlined.

The available research indicates that Angiotensinogen (1-14) is a synthetic fragment of the full angiotensinogen protein. Its primary role in scientific studies is to serve as a renin substrate medchemexpress.comechelon-inc.com. The N-terminal acetylation is a chemical modification often used in peptide synthesis. This means the compound is a tool used in laboratory settings, for instance, to measure renin activity by observing the rate at which it is cleaved to form Angiotensin I.

The physiological effects detailed in the requested outline—such as neuroregulation, cardiovascular modulation, and renal homeostasis—are characteristic of the downstream products of the Renin-Angiotensin System (RAS) cascade, most notably Angiotensin II , and other bioactive peptides like Angiotensin-(1-7) nih.govahajournals.orgnih.govencyclopedia.pubnih.gov. These peptides are generated after angiotensinogen is cleaved by renin and subsequently by other enzymes like Angiotensin-Converting Enzyme (ACE) nih.govmdpi.com.

Therefore, an article focusing solely on the direct actions of "this compound" cannot be generated with scientific accuracy, as the compound itself is considered a precursor and its effects are indirect, mediated by the subsequent generation of active angiotensin peptides. The existing body of preclinical research focuses on the functional roles of these downstream effectors rather than the direct physiological actions of the initial substrate fragment.

Physiological Modulation by Acetyl Angiotensinogen 1 14 in Preclinical Models

Renal System Homeostasis and Regulation in Preclinical Investigations

Effects on Glomerular and Tubular Physiology

The cleavage of angiotensinogen (B3276523) by renin initiates a cascade that results in the formation of Ang II, a potent effector peptide with significant influence over kidney function. In preclinical studies, the effects of locally generated Ang II on the glomerulus and tubules are profound.

Glomerular Hemodynamics: Ang II exerts a complex influence on the glomerular filtration rate (GFR). It induces vasoconstriction of both the afferent (incoming) and efferent (outgoing) glomerular arterioles. wikipedia.org However, its effect on the efferent arteriole is markedly greater, which tends to increase the pressure within the glomerular capillaries. wikipedia.org This action helps to maintain GFR even in the face of restricted renal blood flow. wikipedia.org Ang II also sensitizes tubuloglomerular feedback, a key mechanism for regulating GFR. wikipedia.org

In pathological conditions such as diabetic nephropathy, the expression of angiotensinogen within the kidney is enhanced, leading to increased local Ang II formation and contributing to glomerular injury and the progression of renal disease. mdpi.comsemanticscholar.org

Table 1: Effects of Angiotensinogen-Derived Peptides on Renal Physiology

Parameter Mediating Peptide Observed Effect in Preclinical Models Reference Index Glomerular Filtration Rate (GFR) Angiotensin II Maintained or increased due to preferential constriction of the efferent arteriole. Renal Blood Flow Angiotensin II Tends to be restricted due to vasoconstriction of afferent and efferent arterioles. Proximal Tubule Reabsorption Angiotensin II Increased sodium and water reabsorption. Glomerular Injury (in disease models) Angiotensin II Exacerbated by increased local production from angiotensinogen. [10, 35]

Interactions with Intrarenal RAS Components

The kidney possesses all the necessary components to function as an independent renin-angiotensin system, often referred to as the intrarenal RAS. mdpi.comnih.gov This local system allows for the synthesis of Ang II within the kidney, independent of the circulating RAS, with intratubular Ang II concentrations often far exceeding those in the plasma. nih.gov

Angiotensinogen produced by or taken up into renal cells is the essential precursor for this system. semanticscholar.org Its availability is a rate-limiting step for the generation of angiotensin peptides. semanticscholar.org Studies in experimental models demonstrate that an elevation of Ang II within the kidney can stimulate the production of pro-inflammatory factors and create a positive feedback loop, leading to further intrarenal RAS activation. tandfonline.com This local activation is implicated in the regulation of renal cell growth and the pathogenesis of glomerulosclerosis and renal fibrosis. mdpi.comtandfonline.com The interaction is complex, with other factors such as tumor necrosis factor-α (TNF-α) potentially acting as a counter-regulatory mechanism by suppressing angiotensinogen expression in renal proximal tubular cells during inflammation. tandfonline.com

Endocrine and Metabolic System Regulation in Experimental Settings

The processing of angiotensinogen into its active peptides plays a significant role in modulating metabolic processes, particularly glucose homeostasis and lipid metabolism.

Influence on Insulin (B600854) Sensitivity and Glucose Homeostasis

Activation of the RAS, driven by the availability of its substrate, angiotensinogen, has been shown in experimental settings to directly impair glucose metabolism.

Insulin Resistance: Ang II can induce insulin resistance at a cellular level. nih.gov In muscle cells, it interferes with key components of the insulin signaling pathway, such as insulin receptor substrate (IRS)-1, which in turn prevents the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby decreasing glucose uptake. nih.gov This effect is mediated by an increase in oxidative stress. nih.gov

Pancreatic β-Cell Function: Beyond its effects on peripheral tissues, Ang II also negatively impacts the insulin-secreting β-cells of the pancreas, contributing to oxidative stress, inflammation, and apoptosis. nih.gov

Conversely, peptides from the counter-regulatory arm of the RAS, such as Angiotensin-(1-7), have shown beneficial effects. In rats with metabolic syndrome, an analog of Ang-(1-7) was found to improve insulin resistance by helping to restore pancreatic β-cell functionality. frontiersin.org

Modulation of Adipose Tissue Function and Lipid Metabolism

Adipose tissue is not only a site for energy storage but also an endocrine organ that contains its own local RAS, expressing angiotensinogen and the enzymes required for its conversion to Ang II. portlandpress.comnih.govnih.gov

Adipocyte Function: In preclinical studies, Ang II has been shown to regulate lipid storage by increasing lipogenesis (the formation of fat). portlandpress.com It also inhibits adipogenesis (the formation of new adipocytes), which promotes the storage of lipids in existing fat cells, leading to adipocyte hypertrophy. portlandpress.com This hypertrophy is associated with inflammation and subsequent insulin resistance. portlandpress.com

Lipid Metabolism: The counter-regulatory peptide Angiotensin-(1-7) has demonstrated protective effects on lipid metabolism. In mouse models fed a high-fat diet, oral administration of Ang-(1-7) reduced liver fat, decreased plasma levels of total cholesterol and triglycerides, and ameliorated hepatic steatosis (fatty liver). ahajournals.org These beneficial effects were associated with a decrease in the expression of genes related to lipogenesis, such as sterol regulatory element–binding proteins-1c (SREBP-1c). ahajournals.org

Table 2: Role of Angiotensinogen-Derived Peptides in Metabolic Regulation

Metabolic Process Mediating Peptide Observed Effect in Experimental Models Reference Index Insulin Sensitivity Angiotensin II Decreased; induces insulin resistance via oxidative stress and impaired signaling. Glucose Uptake (Muscle) Angiotensin II Inhibited due to reduced GLUT4 translocation. Lipogenesis (Adipose Tissue) Angiotensin II Stimulated, leading to lipid storage and adipocyte hypertrophy. semanticscholar.org Adipogenesis Angiotensin II Inhibited. semanticscholar.org Lipid Metabolism (Liver) Angiotensin-(1-7) Improved; reduced hepatic steatosis, plasma cholesterol, and triglycerides. nih.gov

Immunomodulatory and Inflammatory Responses in In Vitro and Animal Studies

The conversion of angiotensinogen to Ang II is a critical step in linking the RAS to inflammation and immune responses.

Regulation of Immune Cell Function and Activation

Ang II is recognized as a potent pro-inflammatory modulator that directly influences the behavior of various immune cells. nih.gov

Immune Cell Activation: Preclinical research has shown that immune cells, including T lymphocytes, macrophages, and dendritic cells, express AT1 receptors for Ang II. medscape.comnih.govnih.gov Ang II binding to these receptors can trigger the proliferation of splenic lymphocytes and promote the differentiation of hematopoietic stem cells into inflammatory monocytes. nih.govnih.gov

Cytokine Production: The activation of immune cells by Ang II leads to an increased production of pro-inflammatory cytokines. nih.gov In animal studies, Ang II infusion enhances plasma levels of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). nih.gov This Ang II-immune axis can create a feedback loop where cytokines, in turn, regulate RAS components, accelerating local Ang II formation and potentially contributing to tissue injury. nih.gov Blockade of the AT1 receptor has been shown to significantly decrease endotoxin-induced inflammation in the brain and peripheral tissues of normotensive rats, highlighting the direct role of this pathway in inflammatory responses. nih.gov

Anti-inflammatory and Pro-inflammatory Signaling

Currently, there is a significant lack of direct scientific evidence from preclinical models detailing the specific anti-inflammatory or pro-inflammatory signaling properties of the chemical compound “Acetyl angiotensinogen (1-14), human” itself. The available research predominantly identifies this peptide as the N-terminal fragment of angiotensinogen, which serves as the primary substrate for the enzyme renin. phoenixpeptide.comnih.govgenecards.org The cleavage of angiotensinogen by renin is the initial and rate-limiting step of the renin-angiotensin system (RAS). nih.govgenecards.org

The primary role of Acetyl angiotensinogen (1-14) in physiological processes, including inflammation, appears to be indirect, functioning as a precursor molecule. The enzymatic action of renin on angiotensinogen (1-14) produces Angiotensin I. nih.govgenecards.org Angiotensin I is subsequently converted by angiotensin-converting enzyme (ACE) into Angiotensin II, a peptide with well-documented potent pro-inflammatory effects. nih.govnih.govyoutube.com

The pro-inflammatory actions of the downstream effector, Angiotensin II, are extensively described. Angiotensin II, by binding to its type 1 receptor (AT1R), triggers a cascade of inflammatory responses. nih.govnih.gov These include the activation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). youtube.com Activation of these pathways in various cell types, including immune cells, leads to the production and release of a range of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which drive inflammatory processes. nih.govyoutube.com

While the downstream products of the cascade initiated by the cleavage of angiotensinogen are clearly pro-inflammatory, studies directly investigating the intrinsic inflammatory or anti-inflammatory activity of Acetyl angiotensinogen (1-14) are not available in the current scientific literature. Therefore, a detailed analysis of its direct physiological modulation of inflammatory signaling pathways in preclinical models cannot be provided at this time. All evidence points to its role as an inactive precursor in the context of inflammation, with the subsequent products of the RAS cascade being the active mediators.

Pathophysiological Contributions of Acetyl Angiotensinogen 1 14 Dysregulation in Disease Models

Role in Hypertension Pathogenesis in Animal Models

The RAS plays a pivotal role in the development and maintenance of hypertension, a fact extensively demonstrated in a variety of animal models. amegroups.cn The genetic and pharmacological manipulation of angiotensinogen (B3276523) has provided compelling evidence for its foundational role in blood pressure control. nih.gov

Mechanisms of Blood Pressure Dysregulation

The dysregulation of blood pressure by the angiotensinogen system is a multi-faceted process, primarily driven by the generation of the potent vasoconstrictor Angiotensin II. nih.gov Angiotensinogen, produced mainly by the liver, is cleaved by renin to form Angiotensin I. mdpi.com Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I into Angiotensin II, which exerts its pressor effects by binding to the Angiotensin II Type 1 Receptor (AT1R). physiology.orgnih.gov

Animal models have been instrumental in elucidating these mechanisms.

Genetic Overexpression: Transgenic mice that overexpress the human angiotensinogen gene develop hypertension, highlighting the direct link between AGT levels and blood pressure. ahajournals.org Similarly, transgenic rats with an extra mouse renin gene, TGR (mREN2)27, exhibit severe hypertension. amegroups.cn

Genetic Deletion: Conversely, mice with a global deletion of the AGT gene suffer from very low blood pressure, though this model is limited by low viability and severe developmental problems. nih.govuky.edu More targeted, liver-specific deletion of AGT has been shown to lower blood pressure, confirming the significance of hepatic AGT in systemic pressure regulation. ahajournals.org

Pharmacological Inhibition: Studies using antisense oligonucleotides (ASOs) that inhibit AGT synthesis have demonstrated profound reductions in blood pressure across multiple hypertensive rat models, including those with hypertension induced by chronic cold exposure or two-kidney, one-clip procedures. nih.govuky.edu These ASOs reduce blood pressure by inhibiting Ang II production locally within tissues like the brain, as well as systemically. nih.gov

The brain's local RAS is also a key player in blood pressure dysregulation. Angiotensinogen is produced by astrocytes, and its subsequent conversion to Ang II within the brain contributes to neurogenic hypertension. nih.gov Direct administration of AGT ASO into the brain diminishes hypothalamus Ang II concentrations and lowers blood pressure. nih.gov

| Animal Model | Manipulation | Key Finding on Blood Pressure | Reference |

| Tsukuba Hypertensive Mouse | Overexpression of human AGT | Increased blood pressure and augmented atherosclerosis. | ahajournals.org |

| TGR(mREN2)27 Rat | Overexpression of mouse Ren-2 gene | Development of severe hypertension. | amegroups.cn |

| Global AGT Knockout Mouse | Genetic deletion of AGT | Severe low blood pressure and developmental issues. | nih.govuky.edu |

| LDL Receptor-/- Mouse | Hepatocyte-specific AGT deletion | Reduction in elevated blood pressure. | nih.govahajournals.org |

| Sprague-Dawley Rat | Intracerebroventricular AGT ASO | Reduction in blood pressure by inhibiting brain Ang II production. | nih.gov |

Vascular Remodeling and Endothelial Dysfunction

Beyond simple vasoconstriction, chronic elevation of Ang II, stemming from increased angiotensinogen availability, promotes detrimental changes in blood vessel structure and function. Ang II contributes to vascular remodeling and endothelial dysfunction, key features of established hypertension. nih.govahajournals.org

Vascular Remodeling: Ang II stimulates the proliferation and growth of vascular smooth muscle cells (VSMCs), leading to a thickening of the arterial media and an increased media-to-lumen ratio in resistance arteries. nih.govahajournals.orgmdpi.com This hypertrophic remodeling is a hallmark of hypertensive vascular disease. mdpi.com Studies in mice infused with Ang II show significant increases in vascular media cross-sectional area. ahajournals.org This process involves the activation of signaling pathways like NADPH oxidase and the nuclear transcription factor-κB (NF-κB), which promote inflammation and cell proliferation. unlp.edu.ar

Endothelial Dysfunction: The endothelium plays a crucial role in regulating vascular tone, primarily through the release of nitric oxide (NO). Ang II impairs this function by causing endothelial dysfunction. nih.govplos.org It achieves this by:

Reducing NO Bioavailability: Ang II increases the production of reactive oxygen species (ROS) via NADPH oxidase activation in the vascular wall. plos.orgwjgnet.com These ROS, particularly superoxide (B77818), react with and inactivate NO, reducing its ability to induce vasodilation. mdpi.complos.org

Downregulating eNOS: Chronic Ang II exposure can decrease the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.govplos.org

Promoting Inflammation: Ang II induces the expression of adhesion molecules like VCAM-1 on endothelial cells, facilitating the infiltration of inflammatory cells into the vessel wall and further compromising endothelial function. ahajournals.orgwjgnet.com

Animal studies confirm these effects. Ang II infusion in mice reduces acetylcholine-mediated, endothelium-dependent relaxation of arteries. ahajournals.org In estrogen-deficient rats, an animal model for postmenopausal vascular complications, ovariectomy leads to increased expression of ACE and AT1R, elevated ROS, and impaired endothelial function, all of which are reversed by RAS inhibitors. plos.org

Involvement in Cardiovascular Disease Progression in Experimental Models

The dysregulation of the angiotensinogen system is a key contributor to the progression of major cardiovascular diseases, including atherosclerosis and pathological cardiac remodeling. nih.govahajournals.org

Atherosclerosis Development and Regression in Animal Models

A substantial body of evidence from experimental models implicates the RAS in all stages of atherosclerosis. ahajournals.org Ang II, in particular, is a pro-atherogenic molecule. ahajournals.org Genetic deletion or pharmacological inhibition of angiotensinogen has been shown to be beneficial in reducing atherosclerotic lesion size. nih.govahajournals.org

Key mechanisms by which the angiotensinogen-Ang II axis promotes atherosclerosis include:

Lipid Oxidation and Uptake: Ang II promotes the oxidation of low-density lipoprotein (LDL) and stimulates the uptake of this oxidized LDL by macrophages, a critical step in the formation of foam cells, the hallmark of early atherosclerotic lesions. ahajournals.orgjacc.org

Inflammation: Ang II acts as a potent pro-inflammatory mediator within the vessel wall. It stimulates the production of inflammatory cytokines and chemokines (like IL-6 and MCP-1) and enhances the expression of adhesion molecules, promoting the recruitment of monocytes and macrophages into the plaque. wjgnet.com

Endothelial Dysfunction: As described previously, Ang II-induced endothelial dysfunction creates a permissive environment for the initiation and progression of atherosclerotic plaques. wjgnet.com

Studies in hypercholesterolemic mouse models, such as the apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice, have been crucial.

Infusion of Ang II into ApoE-/- mice significantly accelerates the development of atherosclerotic lesions. ahajournals.org

Genetic deletion of AGT in hepatocytes of LDLR-/- mice fed a Western diet completely prevented the development of atherosclerosis. nih.gov

Inhibition of angiotensinogen with ASOs has been shown to reduce aortic arch atherosclerosis in murine models. jacc.org

| Animal Model | Manipulation | Key Finding on Atherosclerosis | Reference |

| ApoE-deficient (E0) Mouse | Ang II infusion | Significantly increased atherosclerotic lesion area. | ahajournals.org |

| LDL Receptor-/- Mouse | Hepatocyte-specific AGT deletion | Ablated the development of atherosclerosis. | nih.gov |

| Murine Model | Angiotensinogen-specific ASO | Reduction in aortic arch atherosclerosis. | jacc.org |

Cardiac Fibrosis and Hypertrophy Mechanisms

Pathological cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix) are key components of cardiac remodeling that lead to heart failure. nih.gov Ang II, acting through the AT1R, is a primary driver of both processes. physiology.orgoup.com

Cardiac Hypertrophy: Ang II directly stimulates hypertrophic responses in cardiomyocytes. nih.gov While short-term activation can be adaptive, prolonged exposure to Ang II leads to maladaptive hypertrophy. nih.gov This process involves the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), and the activation of downstream signaling kinases like extracellular signal-regulated kinase (ERK). nih.gov Animal models show that therapies targeting liver-derived angiotensinogen can reduce cardiac hypertrophy. jacc.org

Cardiac Fibrosis: Ang II is a potent fibrogenic agent. oup.com It exerts powerful effects on cardiac fibroblasts, the cells responsible for producing collagen and other matrix components:

It promotes the transformation of fibroblasts into myofibroblasts, which are highly active in matrix synthesis. oup.com

It stimulates fibroblast proliferation and migration. oup.com

It directly increases the synthesis of structural extracellular matrix proteins like collagen. oup.com

These effects are mediated through the AT1R and involve downstream signaling molecules like protein kinase C (PKC) and the induction of other pro-fibrotic factors, such as Transforming Growth Factor-β (TGF-β). oup.com The beneficial effects of ACE inhibitors in reducing cardiac fibrosis are, in part, attributed to blocking Ang II formation. ahajournals.org Interestingly, some research suggests a novel mechanism where ACE inhibitors also prevent the breakdown of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a tetrapeptide that inhibits fibroblast proliferation, thereby contributing to their anti-fibrotic effect independent of blood pressure lowering. ahajournals.org

Neurodegenerative Pathologies and Brain Injury Models

In addition to its systemic cardiovascular effects, the brain possesses its own local RAS, which is implicated in the pathophysiology of neurodegenerative diseases and acute brain injury. researchgate.netmdpi.com Overactivation of the brain's Ang II/AT1R axis is associated with a pro-inflammatory state that can lead to cognitive dysfunction and neuronal damage. nih.gov

Angiotensinogen is primarily produced by astrocytes in the brain, and its cleavage to Ang II can occur locally. nih.gov This local Ang II contributes to pathology through several mechanisms:

Neuroinflammation: Ang II activates microglia and astrocytes, leading to the release of pro-inflammatory cytokines, which contribute to a chronic inflammatory state observed in diseases like Alzheimer's. mdpi.comnih.gov

Oxidative Stress: The Ang II/AT1R axis stimulates NADPH oxidase in neurons and glial cells, increasing the production of ROS and causing oxidative damage, a key factor in neuronal death. nih.govmdpi.com

Cerebrovascular Dysfunction: Ang II can impair cerebral blood flow regulation and increase the permeability of the blood-brain barrier (BBB), contributing to neuronal injury. semanticscholar.org

Preclinical studies in animal models of neurodegenerative disease support this role.

In rodent models of Alzheimer's disease, blockade of the RAS with AT1R blockers or ACE inhibitors has been shown to attenuate cognitive impairment, reduce neuroinflammation, and regulate enzymes involved in the clearance of amyloid-β peptides. mdpi.comsemanticscholar.org

In models of traumatic brain injury (TBI), Ang II acting via the AT1R can exacerbate injury through inflammation and oxidative stress. researchgate.net Conversely, promoting the counter-regulatory ACE2/Ang-(1-7)/Mas receptor axis shows therapeutic potential by reducing lesion volume and improving neuronal survival in mouse TBI models. researchgate.net

In animal models of Parkinson's disease, a significantly higher level of Ang II has been observed in brain tissues, and overactivation of the brain Ang II/AT1R axis contributes to the loss of dopaminergic neurons. mdpi.com

| Disease Model | Species | Key Finding | Reference |

| Alzheimer's Disease | Rodent | RAS blockade attenuates cognitive impairment and neuroinflammation. | mdpi.comsemanticscholar.org |

| Traumatic Brain Injury | Mouse | AT1R activation exacerbates injury; the ACE2/Ang-(1-7) axis is protective. | researchgate.net |

| Parkinson's Disease | Rat | Increased Ang II levels in the brain contribute to dopaminergic neuron loss. | mdpi.com |

Contribution to Neuroinflammation and Oxidative Stress

The brain possesses its own local Renin-Angiotensin System, where angiotensinogen is primarily synthesized by astrocytes. frontiersin.orgmednexus.orgfrontiersin.org Dysregulation of this system, originating from the abnormal cleavage of angiotensinogen, is a significant contributor to neuroinflammation and oxidative stress. The classical arm of the RAS, mediated by Angiotensin II (Ang II) acting on the Angiotensin II Type 1 Receptor (AT1R), is profoundly pro-inflammatory and pro-oxidative. frontiersin.orgexplorationpub.com

Activation of the Ang II/AT1R axis stimulates NADPH oxidase in neurons and astrocytes, leading to a surge in reactive oxygen species (ROS) production. frontiersin.orgnih.govscienceopen.com This heightened oxidative stress is a primary driver of neuroinflammation. frontiersin.orgencyclopedia.pub Overactivation of AT1R signaling pathways promotes the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, activates microglia, and facilitates the infiltration of peripheral immune cells, creating a self-perpetuating cycle of inflammation and neuronal damage. nih.gov This cascade can disrupt the blood-brain barrier and induce neurotoxicity. frontiersin.org

Conversely, the non-classical or protective arm of the RAS, primarily involving the Angiotensin-(1-7) peptide and its Mas receptor (MasR), exerts counter-regulatory effects. frontiersin.orgexplorationpub.com The ACE2/Ang-(1-7)/MasR axis is recognized for its anti-inflammatory and anti-oxidative properties, often acting in opposition to the detrimental effects of the AT1R axis. explorationpub.comalzdiscovery.org

Key Components of the Brain Renin-Angiotensin System in Neuroinflammation

| Component | Primary Receptor | Effect on Neuroinflammation & Oxidative Stress | Mechanism |

|---|---|---|---|

| Angiotensin II (Ang II) | AT1R | Pro-inflammatory, Pro-oxidative | Increases ROS via NADPH oxidase, stimulates pro-inflammatory cytokine release, activates microglia. frontiersin.orgnih.govnih.gov |

| Angiotensin II (Ang II) | AT2R | Anti-inflammatory | Counteracts AT1R effects, promotes release of anti-inflammatory cytokines (e.g., IL-10). frontiersin.orgnih.gov |

| Angiotensin-(1-7) | MasR | Anti-inflammatory, Anti-oxidative | Inhibits superoxide increment, reduces release of pro-inflammatory cytokines. frontiersin.orgalzdiscovery.org |

Impact on Neuronal Survival and Cognitive Impairment

The imbalance in the brain RAS resulting from angiotensinogen dysregulation directly impacts neuronal viability and cognitive functions. Chronic hyperactivation of the pro-inflammatory Ang II/AT1R axis is a major factor in neuronal cell death and cognitive decline. explorationpub.comnih.govencyclopedia.pub The mechanisms are multifaceted, involving excitotoxicity, apoptosis, reduced cerebral blood flow, and disruption of synaptic plasticity. explorationpub.comencyclopedia.pubalzdiscovery.org In neurodegenerative conditions like Alzheimer's disease, Ang II is implicated in neuronal death through oxidative stress and inflammatory responses. encyclopedia.pub

In contrast, the protective axes of the RAS promote neuronal survival and have been shown to improve cognitive outcomes in preclinical models. Activation of the Angiotensin II Type 2 Receptor (AT2R) and the Ang-(1-7)/MasR axis confers significant neuroprotection. frontiersin.orgnih.gov These pathways can enhance cerebral blood flow, promote neurite outgrowth, and reduce the accumulation of pathological proteins like β-amyloid. alzdiscovery.orgnih.gov Studies in animal models of Alzheimer's and cognitive impairment demonstrate that treatment with Ang-(1-7) or drugs that block AT1R can rescue spatial memory, learning deficits, and alleviate neuronal damage. nih.govmdpi.com

Effects of RAS Components on Neuronal Function

| RAS Axis | Effect on Neuronal Survival | Effect on Cognition |

|---|---|---|

| Ang II / AT1R | Promotes cell death (apoptosis, neurotoxicity). nih.govencyclopedia.pub | Exacerbates cognitive impairment. explorationpub.comnih.gov |

| Ang II / AT2R | Promotes neuronal survival and development. frontiersin.orgnih.gov | Improves cognitive function. frontiersin.org |

| Ang-(1-7) / MasR | Neuroprotective, reduces cell death. explorationpub.comalzdiscovery.org | Ameliorates cognitive deficits. alzdiscovery.orgnih.gov |

Renal Disease Progression in Preclinical Settings

Dysregulation of angiotensinogen is central to the progression of chronic kidney disease (CKD). The kidney contains all the necessary components for a local RAS, and its overactivation, driven by increased intrarenal angiotensinogen, is a key driver of renal pathology, often independent of the systemic RAS. physiology.orgnih.govnih.gov

Mechanisms of Renal Injury and Fibrosis

The primary mediator of RAS-induced renal damage is Ang II. frontiersin.orgspandidos-publications.com Through its action on AT1R in various renal cells (mesangial, tubular, and interstitial fibroblasts), Ang II orchestrates a cascade of events leading to kidney injury and fibrosis. nih.govdovepress.com It acts as a potent growth factor, causing cellular hypertrophy and proliferation. nih.gov

A critical mechanism is the stimulation of pro-fibrotic pathways. Ang II upregulates the expression of transforming growth factor-beta (TGF-β), a key cytokine that drives the excessive synthesis and deposition of extracellular matrix (ECM) proteins, such as collagen and fibronectin. frontiersin.orgplos.org This accumulation leads to glomerulosclerosis (scarring of the glomeruli) and tubulointerstitial fibrosis, the common final pathways for most progressive kidney diseases. frontiersin.org Furthermore, Ang II promotes inflammation by increasing the production of chemokines and adhesion molecules, leading to the infiltration of inflammatory cells that further contribute to tissue damage. nih.gov In some models, Ang II can induce renal tubular cells to undergo epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire fibroblast-like properties, directly contributing to the fibrotic process. plos.org The ACE2/Ang-(1-7)/MasR axis counteracts these effects, exhibiting anti-inflammatory and anti-fibrotic properties in the kidney. frontiersin.org

Diabetic Nephropathy and Chronic Kidney Disease Models

In preclinical models of diabetic nephropathy (DN) and CKD, the intrarenal RAS is consistently shown to be activated. physiology.orgnih.gov A key finding is that urinary angiotensinogen (uAGT) levels serve as a reliable biomarker for this intrarenal RAS activation and are strongly correlated with the severity and progression of kidney disease. nih.govnih.govnih.gov

In animal models of diabetes, elevated glucose levels and metabolic changes stimulate the production of angiotensinogen within the kidney. nih.govmdpi.com The resulting increase in local Ang II production contributes directly to the hallmarks of diabetic nephropathy, including glomerular hyperfiltration, podocyte injury, basement membrane thickening, and albuminuria. nih.govfrontiersin.org Studies show that uAGT levels are significantly higher in diabetic models with microalbuminuria and macroalbuminuria compared to controls. nih.govekb.eg In broader CKD models, such as 5/6 nephrectomy, elevated intrarenal angiotensinogen is a critical contributor to the development of hypertension, glomerular and tubular injury, and the progression of renal fibrosis. physiology.org Sustained increases in uAGT after an acute kidney injury episode are predictive of the transition to chronic kidney disease and ongoing renal fibrosis. nih.gov

Urinary Angiotensinogen as a Biomarker in Diabetic Nephropathy Models

| Study Finding | Model/Subject | Significance | Reference |

|---|---|---|---|

| uAGT levels were significantly higher in diabetic patients with micro- and macroalbuminuria compared to controls and normoalbuminuric patients. | Type 2 Diabetic Patients | uAGT correlates with the stage of diabetic nephropathy. | nih.gov |

| uAGT had high sensitivity (88.6%) and specificity (81.8%) in predicting albuminuria among diabetic individuals. | Type 2 Diabetic Patients | uAGT is an effective marker for identifying the degree of albuminuria. | ekb.eg |

| Sustained elevation in uAGT after severe acute kidney injury accompanies ongoing renal fibrosis. | Mouse Ischemia/Reperfusion Injury Model | uAGT can dynamically monitor renal structural changes and predict progression to CKD. | nih.gov |

Metabolic Disorders and Diabetes-Related Complications in Animal Models

The influence of angiotensinogen dysregulation extends to systemic metabolic control, playing a significant role in the pathogenesis of insulin (B600854) resistance and related complications.

Impact on Insulin Resistance and Energy Homeostasis

The Renin-Angiotensin System is a critical modulator of insulin sensitivity and energy balance. nih.govnih.gov The effector peptide Ang II, acting via the AT1R, exerts a detrimental effect on insulin signaling in key metabolic tissues like skeletal muscle, adipose tissue, and the liver. ahajournals.orgnih.gov Ang II can directly interfere with the insulin signaling cascade by inhibiting the phosphorylation of crucial components like insulin receptor substrate-1 (IRS-1) and the activation of the PI3K pathway. ahajournals.orgfrontiersin.org This disruption impairs the translocation of GLUT4 glucose transporters to the cell surface, thereby reducing glucose uptake by muscle and fat cells and promoting a state of insulin resistance. nih.govimrpress.com

Adipose tissue contains a local RAS, and adipose-derived angiotensinogen contributes to both circulating levels and local paracrine effects. nih.govd-nb.info In animal models, overexpression of angiotensinogen in adipose tissue leads to obesity, while its deletion can protect against diet-induced obesity and metabolic dysfunction. nih.govnih.govd-nb.info This suggests that dysregulation of angiotensinogen within fat tissue itself can drive insulin resistance and disrupt energy homeostasis.

The protective arm of the RAS, the ACE2/Ang-(1-7)/MasR axis, has beneficial metabolic effects. Ang-(1-7) has been shown to improve insulin action, enhance glucose tolerance, and oppose the negative metabolic effects of Ang II. imrpress.comportlandpress.com This highlights the critical balance within the RAS, where a shift toward Ang II production due to angiotensinogen dysregulation can be a key factor in the development of metabolic syndrome and type 2 diabetes.

Influence of RAS Components on Insulin Signaling and Glucose Metabolism

| RAS Component | Receptor | Effect on Insulin Sensitivity | Mechanism |

|---|---|---|---|

| Angiotensin II (Ang II) | AT1R | Decreases (promotes resistance) | Inhibits IRS-1/PI3K signaling pathway, reduces GLUT4 translocation and glucose uptake. ahajournals.orgfrontiersin.orgimrpress.com |

| Angiotensin-(1-7) | MasR | Increases (improves sensitivity) | Opposes Ang II effects, shares signaling pathways with insulin. imrpress.comportlandpress.com |

Emerging Roles in Oncological Research Models

The renin-angiotensin system has been increasingly implicated in cancer biology, influencing tumor growth, the formation of new blood vessels (angiogenesis), and the complex tumor microenvironment. nih.gov The primary effector, Angiotensin II, acting through its receptors, can promote cell proliferation and the expression of growth factors that support tumorigenesis. nih.gov

The influence of the RAS on tumor growth is often linked to the downstream effects of Angiotensin II, which is generated from the initial cleavage of angiotensinogen by renin. Research has shown that a tobacco-specific carcinogen can promote lung tumorigenesis by activating the pulmonary RAS. nih.gov Furthermore, proteins that interact with RAS receptors, such as the Angiotensin II receptor-associated protein (AGTRAP), have been identified as having prognostic and immunological significance across various cancers, including hepatocellular carcinoma and glioma. nih.gov

While Acetyl angiotensinogen (1-14) is the direct substrate that initiates this cascade, studies specifically investigating its direct modulatory effect on tumor growth and angiogenesis are not prominent in the available research. Its role is implicitly foundational as the precursor fragment, but its independent activity, separate from its conversion to downstream peptides, is an area requiring further investigation.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and the extracellular matrix that collectively dictates tumor progression and response to therapy. nih.gov The RAS is known to influence the TME; for instance, AGTRAP expression has been linked to the tumor microenvironment and immune-related gene activity. nih.gov However, direct evidence detailing the interaction of Acetyl angiotensinogen (1-14) with the TME is sparse. Its primary role is understood as being the initial substrate for a system that, in turn, influences the TME. The potential for this fragment to have direct signaling roles within the microenvironment remains an open question for future research.

Interactive Table 2: Research on RAS Components in Oncology This table outlines findings related to the broader RAS in cancer, given the limited direct data on Acetyl angiotensinogen (1-14).

| Component/System Studied | Cancer Type / Model | Key Findings | Citation |

|---|---|---|---|

| Renin-Angiotensin System (RAS) | Lung Cancer Model | Activated by tobacco carcinogen NNK, promoting tumorigenesis. | nih.gov |

| Angiotensin II Receptor-Associated Protein (AGTRAP) | Pan-Cancer Analysis | Expression is related to prognosis and the tumor immune microenvironment in multiple cancers. | nih.gov |

Advanced Research Methodologies and Experimental Models for Acetyl Angiotensinogen 1 14 Studies

Biochemical and Biophysical Characterization Techniques

These techniques are fundamental for identifying, quantifying, and understanding the molecular interactions of Acetyl angiotensinogen (B3276523) (1-14).

High-Resolution Mass Spectrometry for Peptide Identification and Quantification

High-resolution mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of Acetyl angiotensinogen (1-14) and its metabolites. Techniques such as liquid chromatography-mass spectrometry (LC/MS) and matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) provide high accuracy and sensitivity. googleapis.comgoogleapis.com In a typical workflow, the peptide is first isolated from a biological sample. For structural confirmation and sequencing, the peptide may be subjected to enzymatic digestion, for instance with Lysyl Endopeptidase, followed by MS analysis of the resulting fragments. saliva.com.cn This approach allows for the unambiguous identification of the peptide and the characterization of post-translational modifications. Quantitative studies often employ stable isotope-labeled internal standards to ensure high precision in determining the peptide's concentration in various tissues and fluids.

Chromatographic Separation Methods (e.g., HPLC-based approaches)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the purification and analysis of Acetyl angiotensinogen (1-14). google.comjustia.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate the peptide from complex biological mixtures based on its hydrophobicity. googleapis.com Size-exclusion chromatography (SEC) can also be employed to separate the peptide based on its molecular size. googleapis.com These methods are not only crucial for sample preparation prior to mass spectrometry or other analyses but also for quality control of synthetic peptide standards. The purity of the peptide is assessed by analyzing the resulting chromatogram, ensuring that downstream experiments are conducted with a well-characterized compound.

Radioligand Binding Assays for Receptor Interaction Studies